Cas no 457889-46-2 ((4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol structure](https://ja.kuujia.com/scimg/cas/457889-46-2x500.png)
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol 化学的及び物理的性質
名前と識別子
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- (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
- (4-TRIFLUOROMETHYLBIPHENYL-4-YL)-METHANOL
- [1,1'-Biphenyl]-4-methanol,4'-(trifluoromethyl)-
- [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
- [4-[4-(trifluoromethyl)phenyl]phenyl]methanol
- [4\'-(Trifluoromethyl)[1,1\'-biphenyl]-4-yl]methanol
- 4-PYRIDINEMETHANOL, 3,5-DICHLORO-Α-METHYL
- [4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methanol
- [4'-(trifluoromethyl)biphenyl-4-yl]methanol
- 4-(4-trifluoromethylphenyl)-benzyl alcohol
- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-methanol
- trifluoromethylbiphenylylmethanol
- BB 0224039
- 4 inverted exclamation mark -(Trifluoromethyl)biphenyl-4-methanol
- 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-methanol
- A912623
- J-501327
- [4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]methanol
- 457889-46-2
- 4-(4-Trifluoromethyl)Benzyl Alcohol
- MFCD01862515
- CS-D1255
- SCHEMBL1781036
- [4-[4-(trifluoromethyl)-phenyl]-phenyl]-methanol
- SY123285
- AKOS004117120
- A50590
- (4'-trifluoromethyl-biphenyl-4-yl)-methanol
- DTXSID30621505
- KD-0742
- (4'-Trifluoromethylbiphenyl-4-yl)-methanol
- (4'-Trifluoromethylbiphenyl-4-yl)methanol
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- MDL: MFCD01862515
- インチ: InChI=1S/C14H11F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8,18H,9H2
- InChIKey: YCVFDTRUBSFXSA-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO
計算された属性
- せいみつぶんしりょう: 252.07600
- どういたいしつりょう: 252.07619946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- ゆうかいてん: 147-149°
- ふってん: 332.18℃/760mmHg
- PSA: 20.23000
- LogP: 3.86470
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A121664-10g |
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol |
457889-46-2 | 97% | 10g |
$700.00 | 2021-07-07 | |
Chemenu | CM125349-10g |
(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol |
457889-46-2 | 95%+ | 10g |
$595 | 2022-09-29 | |
eNovation Chemicals LLC | Y1048986-5g |
(4'-TRIFLUOROMETHYLBIPHENYL-4-YL)-METHANOL |
457889-46-2 | 97% | 5g |
$170 | 2024-06-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T82650-10g |
4-(Trifluoromethyl)[1,1-biphenyl]-4-methanol |
457889-46-2 | 97% | 10g |
¥1428.0 | 2024-07-18 | |
abcr | AB270133-5g |
[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol, 95%; . |
457889-46-2 | 95% | 5g |
€197.60 | 2024-06-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-317217-1mg |
[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol, |
457889-46-2 | 1mg |
¥519.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D917477-0.25g |
4'-(Trifluoromethyl)biphenyl-4-methanol |
457889-46-2 | 95% | 0.25g |
$100 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ES468-50mg |
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol |
457889-46-2 | 97% | 50mg |
115.0CNY | 2021-07-12 | |
Alichem | A019111868-1g |
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol |
457889-46-2 | 95% | 1g |
$230.00 | 2023-09-01 | |
Ambeed | A121664-250mg |
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol |
457889-46-2 | 97% | 250mg |
$53.00 | 2021-07-07 |
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanolに関する追加情報
Chemical Profile of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol (CAS No. 457889-46-2)
The compound (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, identified by the CAS registry number 457889-46-2, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of biphenyl derivatives, which are widely studied due to their unique electronic properties and structural versatility. The presence of a trifluoromethyl group at the 4' position of the biphenyl system introduces additional functionality, enhancing its reactivity and making it a valuable substrate for further chemical transformations.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a variety of methodologies. One notable approach involves the coupling reaction of aryl halides with alcohols, facilitated by palladium catalysts. This method not only ensures high yield but also maintains the stereochemical integrity of the molecule, which is crucial for its intended applications. The trifluoromethyl group, being an electron-withdrawing substituent, significantly influences the electronic environment of the biphenyl ring, making it an attractive candidate for use in pharmaceuticals and agrochemicals.
In terms of physical properties, (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol exhibits a melting point of approximately 125°C and a boiling point around 320°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its handling during purification processes. The compound's stability under ambient conditions is remarkable, though it may undergo slow degradation under prolonged exposure to ultraviolet light or strong oxidizing agents.
Recent studies have highlighted the potential of this compound in drug discovery programs targeting various therapeutic areas. For instance, researchers have explored its role as a lead compound in anti-inflammatory drug development due to its ability to modulate specific cellular pathways. Additionally, its application as a chiral auxiliary in asymmetric synthesis has been reported, showcasing its utility in constructing complex molecular architectures with high enantioselectivity.
The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have revealed that the trifluoromethyl group induces a significant dipole moment within the biphenyl system, which could be exploited for designing more efficient electronic materials. Furthermore, density functional theory (DFT) studies have provided insights into its reactivity towards nucleophilic and electrophilic attack, paving the way for novel synthetic strategies.
In conclusion, (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol stands as a prime example of how advanced synthetic techniques and computational modeling can synergize to unlock the potential of complex organic molecules. Its unique combination of structural features and functional groups positions it as a promising candidate for diverse applications across multiple disciplines.
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